1-(3,6-Dichloropyridazin-4-yl)-2,2,2-trifluoroethanone
Overview
Description
1-(3,6-Dichloropyridazin-4-yl)-2,2,2-trifluoroethanone is a chemical compound that belongs to the class of pyridazines It is characterized by the presence of dichloro and trifluoro substituents on the pyridazine ring, which impart unique chemical properties to the molecule
Preparation Methods
The synthesis of 1-(3,6-Dichloropyridazin-4-yl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3,6-dichloropyridazine and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The mixture is heated to a temperature range of 80-100°C to facilitate the acylation reaction.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(3,6-Dichloropyridazin-4-yl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The dichloro substituents on the pyridazine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of substituted pyridazines.
Reduction: The carbonyl group in the ethanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include substituted pyridazines, alcohols, and carboxylic acids.
Scientific Research Applications
1-(3,6-Dichloropyridazin-4-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes and receptors in the central nervous system.
Material Science: It is used in the development of novel materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(3,6-Dichloropyridazin-4-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The dichloro and trifluoro substituents enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
1-(3,6-Dichloropyridazin-4-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:
3,6-Dichloropyridazin-4-amine: This compound lacks the trifluoroethanone moiety and has different reactivity and applications.
1-(3,6-Dichloropyridazin-4-yl)-2,2-dimethylpropan-1-one: This compound has a dimethylpropanone group instead of the trifluoroethanone group, leading to differences in chemical properties and biological activity.
The uniqueness of this compound lies in its trifluoroethanone moiety, which imparts distinct electronic and steric effects, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(3,6-dichloropyridazin-4-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2F3N2O/c7-3-1-2(5(8)13-12-3)4(14)6(9,10)11/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNORKIGAJMVUKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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